(6R)-Hydroxy (S,S)-Palonosetron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6R)-Hydroxy (S,S)-Palonosetron is a complex organic molecule with a unique structure It features a bicyclic azabicyclo[222]octane ring system fused to a tetrahydroisoquinoline core, which is further functionalized with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-Hydroxy (S,S)-Palonosetron typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the azabicyclo[2.2.2]octane ring: This can be achieved through a series of cyclization reactions involving amines and suitable alkylating agents.
Construction of the tetrahydroisoquinoline core: This step may involve Pictet-Spengler reactions or other cyclization methods.
Functionalization with a hydroxyl group: This can be introduced through selective hydroxylation reactions using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
(6R)-Hydroxy (S,S)-Palonosetron: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the azabicyclo[2.2.2]octane ring.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or osmium tetroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.
科学的研究の応用
(6R)-Hydroxy (S,S)-Palonosetron: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (6R)-Hydroxy (S,S)-Palonosetron involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
Vorapaxar: A thrombin receptor antagonist with a similar bicyclic structure.
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
Uniqueness
(6R)-Hydroxy (S,S)-Palonosetron: is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
生物活性
(6R)-Hydroxy (S,S)-Palonosetron is a metabolite of palonosetron, a potent 5-HT3 receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity, pharmacodynamics, and clinical implications of this compound based on diverse research findings.
Overview of Palonosetron
Palonosetron is recognized for its high binding affinity to the 5-HT3 receptor, which is significantly greater than that of first-generation 5-HT3 antagonists. Its pharmacokinetic profile includes a prolonged elimination half-life of approximately 40 hours, allowing for effective management of both acute and delayed CINV with a single dose . The compound's unique structure contributes to its efficacy in clinical settings, particularly in oncology.
The mechanism by which this compound exerts its effects is closely related to that of palonosetron itself. It acts as an antagonist at the 5-HT3 receptor, inhibiting the action of serotonin, which is a key mediator in the emetic pathway triggered by chemotherapy. The binding affinity and functional activity of palonosetron are attributed to its stereochemistry, specifically the (S,S) configuration .
Binding Affinity
- 5-HT3 Receptor Binding : Palonosetron exhibits over 30-fold higher binding affinity for the 5-HT3 receptor compared to traditional agents like ondansetron. This high affinity is crucial for its effectiveness in preventing CINV .
- Metabolite Activity : While this compound has been identified as a metabolite, it possesses significantly lower activity at the 5-HT3 receptor, contributing minimally to the overall antiemetic effect when compared to its parent compound .
Clinical Efficacy
Clinical trials have demonstrated that palonosetron significantly improves complete response (CR) rates in patients undergoing highly emetogenic chemotherapy. A pooled analysis indicated CR rates of 72% with palonosetron versus 60% with ondansetron . Furthermore, studies indicate that palonosetron maintains efficacy over extended periods, reducing the incidence of delayed CINV.
Case Studies and Clinical Trials
- Efficacy in Adults : A study involving 161 patients showed that palonosetron administered before chemotherapy resulted in CR rates exceeding those observed with lower doses of other antiemetics .
- Pediatric Applications : In pediatric populations, palonosetron demonstrated comparable efficacy to ondansetron during acute phases but was more effective in preventing delayed emesis .
Pharmacokinetics
The pharmacokinetic profile of palonosetron is characterized by:
- Absorption : Following intravenous administration, peak plasma concentrations are reached within approximately 5 hours.
- Distribution : The volume of distribution ranges from 6.9 to 12.6 L/kg with about 62% plasma protein binding.
- Metabolism : Primarily metabolized by CYP2D6, with significant contributions from CYP3A4 and CYP1A2 enzymes. The major metabolites include N-oxide-palonosetron and 6-S-hydroxy-palonosetron, which exhibit minimal receptor activity .
Summary Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Elimination Half-Life | ~40 hours |
Volume of Distribution | 6.9 - 12.6 L/kg |
Plasma Protein Binding | ~62% |
Primary Metabolites | N-oxide-palonosetron, 6-S-hydroxy-palonosetron |
特性
IUPAC Name |
(3aS,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDXMUXWGXFPLG-KBRIMQKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。